Welcome to the BenchChem Online Store!
molecular formula C18H17N3 B1594463 4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine CAS No. 33354-75-5

4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine

Cat. No. B1594463
M. Wt: 275.3 g/mol
InChI Key: VEOPFEPGENIUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06245988B1

Procedure details

4-Methyl-pyridine (900 mL, refluxed over and distilled fresh from KOH pellets) and palladium on charcoal (5%, 37 g) were heated on a bath at 170° C. as long as the chemical equilibrium is reached. The reaction mixture was filtered hot, the catalyst was washed with hot toluene and the filtrate left to crystallise. The 4,4′-dimethyl-2,2′-bipyridine crystals were filtered and washed with toluene. The mother liquors combined, concentrated to ⅓ of the volume and crystallised at 0° C. This second crop of bipyridine was treated as above, the mother liquor was evaporated to dryness under reduced pressure. The bipyridine and terpyridine components of the mother liquor were separated by careful multiple fractional sublimations at 0.02 mmHg, at bath temperatures 80-100° C. (depending on the geometry of the apparatus). Under these conditions, the 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine accumulates in the residue. The combined pure terpyridine fractions were sublimed twice at 0.02 mmHg at 120-140° C. yielding 15 g of off-white 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine. (For some fractions column chromatography on silicagel with dichloromethane as eluent was used to get the highly pure 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine.)
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1>[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([C:4]3[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=3)[N:5]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
37 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
WASH
Type
WASH
Details
the catalyst was washed with hot toluene
WAIT
Type
WAIT
Details
the filtrate left
CUSTOM
Type
CUSTOM
Details
to crystallise
FILTRATION
Type
FILTRATION
Details
The 4,4′-dimethyl-2,2′-bipyridine crystals were filtered
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallised at 0° C
ADDITION
Type
ADDITION
Details
This second crop of bipyridine was treated as above, the mother liquor
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The bipyridine and terpyridine components of the mother liquor were separated by careful multiple fractional sublimations at 0.02 mmHg, at bath temperatures 80-100° C. (
CUSTOM
Type
CUSTOM
Details
were sublimed twice at 0.02 mmHg at 120-140° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)C1=NC(=CC(=C1)C)C1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.